molecular formula C18H27NO5 B5657146 Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate

Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate

Cat. No.: B5657146
M. Wt: 337.4 g/mol
InChI Key: APRAGDOEMOCIGN-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 3,4,5-trimethoxybenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4,5-Trimethoxybenzyl Group: This step involves the alkylation of the piperidine ring with 3,4,5-trimethoxybenzyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to introduce the ethyl ester group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The 3,4,5-trimethoxybenzyl group may play a role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-4-carboxylate can be compared with other piperidine derivatives:

    Ethyl 1-benzyl-4-piperidinecarboxylate: Lacks the methoxy groups, which may affect its binding affinity and biological activity.

    Ethyl 1-(3,4-dimethoxybenzyl)-4-piperidinecarboxylate: Similar structure but with fewer methoxy groups, potentially leading to different chemical properties.

    Ethyl 1-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxylate: The phenyl group may result in different steric and electronic effects compared to the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-24-18(20)14-6-8-19(9-7-14)12-13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRAGDOEMOCIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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